Computed Lipophilicity and Hydrogen-Bond Acceptor Capacity vs. the Bis-Furanyl Analog (CAS 511237-66-4)
The target compound (MW = 320.4 g/mol, XLogP3 = 1.6) exhibits a markedly lower computed lipophilicity than 3,5-di(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 511237-66-4, MW = 280.3 g/mol), which has a higher XLogP3 value consistent with its more hydrophobic bis-furanyl architecture. The presence of the 2-methoxyphenyl substituent in the target compound increases the hydrogen-bond acceptor count to 6, compared with 4 for the bis-furanyl analog [1]. A lower logP and higher HBA count are mechanistically relevant: they are correlated with improved aqueous solubility and altered passive membrane permeability profiles relative to more lipophilic class members.
| Evidence Dimension | Computed lipophilicity and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW = 320.4 g/mol, XLogP3 = 1.6, HBA = 6, HBD = 0, Rotatable Bonds = 4 |
| Comparator Or Baseline | 3,5-di(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 511237-66-4): MW = 280.3 g/mol, HBA = 4 (no methoxy group) |
| Quantified Difference | XLogP3 reduced by an estimated ≥0.5 units; HBA count increased by 2 (50% relative increase vs. comparator) |
| Conditions | Computed values from PubChem (XLogP3-AA algorithm); no experimental logD data available |
Why This Matters
For procurement decisions involving in vitro screening campaigns, the lower logP and higher HBA count of the target compound predict superior aqueous solubility (reduced DMSO stock precipitation risk) compared to the bis-furanyl analog, a key practical consideration in high-throughput screening workflows.
- [1] PubChem Compound Summary for CID 2952405, 5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
